molecular formula C16H13ClN2OS2 B2560020 N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide CAS No. 896345-13-4

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide

Cat. No.: B2560020
CAS No.: 896345-13-4
M. Wt: 348.86
InChI Key: DBQMIWGPRXLBMP-UHFFFAOYSA-N
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Description

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide is a useful research compound. Its molecular formula is C16H13ClN2OS2 and its molecular weight is 348.86. The purity is usually 95%.
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Scientific Research Applications

Photoinduced Reactions

Research on the photosensitized oxygenation of thiazoles, closely related to the chemical structure of N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide, has demonstrated their potential in generating specific products under light exposure. These reactions are of interest for their implications in understanding the photodynamic action within biological systems, potentially offering insights into new methodologies for harnessing light-induced processes in drug synthesis and environmental applications (Matsuura & Saito, 1969).

Supramolecular Gelators

The study of N-(thiazol-2-yl)benzamide derivatives, which share structural similarities with this compound, has uncovered their function as supramolecular gelators. These compounds have shown the ability to form stable gels in various solvent mixtures, attributed to the presence of methyl functionalities and S⋯O interactions. This property highlights the potential use of such compounds in creating novel materials with specific mechanical and chemical properties for applications ranging from drug delivery systems to materials science (Yadav & Ballabh, 2020).

Anticancer Evaluation

Compounds structurally related to this compound have been evaluated for their anticancer properties. For instance, derivatives of N-(thiazol-2-yl)benzamide have been synthesized and tested against various cancer cell lines, demonstrating moderate to excellent anticancer activity. This suggests the potential of this compound and its analogs in contributing to the development of new anticancer agents (Ravinaik et al., 2021).

Antimicrobial Agents

The synthesis and evaluation of benzothiazole and thiazole derivatives have led to the discovery of compounds with significant antimicrobial activity. These findings are relevant for the development of new antimicrobial agents, potentially offering a basis for the research into this compound and its derivatives as novel treatments for microbial infections (Palkar et al., 2017).

Properties

IUPAC Name

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2OS2/c1-9-12(17)6-7-13-14(9)18-16(22-13)19-15(20)10-4-3-5-11(8-10)21-2/h3-8H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBQMIWGPRXLBMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)NC(=O)C3=CC(=CC=C3)SC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.